N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its therapeutic potential.
Medicine
In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is explored for its applications in material science. Its properties may be harnessed for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific pathways, leading to changes in cellular processes. For example, it may inhibit the activity of a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- N-(4-ethoxyphenyl)-7-methyl-3-(2-ethylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-quinolyl-4-amine
Uniqueness
N-(4-ethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-30-19-11-9-18(10-12-19)27-22-20-13-8-16(2)26-23(20)25-15-21(22)24(29)28-14-6-5-7-17(28)3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEFJPYLNSNTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.